1-Methyl-2-(tributylstannyl)pyrrole CAS number 118486-97-8
1-Methyl-2-(tributylstannyl)pyrrole CAS number 118486-97-8
CAS Number: 118486-97-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of 1-Methyl-2-(tributylstannyl)pyrrole, a key organostannane reagent utilized in organic synthesis. The guide covers its chemical and physical properties, primary applications, representative experimental protocols, and essential safety information, tailored for professionals in research and development.
Compound Identification
1-Methyl-2-(tributylstannyl)pyrrole is an organometallic compound featuring a tributyltin group attached to the 2-position of an N-methylated pyrrole ring. This structure makes it a valuable partner in cross-coupling reactions.
| Identifier | Value |
| CAS Number | 118486-97-8[1][2][3][4][5] |
| IUPAC Name | tributyl-(1-methylpyrrol-2-yl)stannane[5][6] |
| Synonyms | (1-Methylpyrrol-2-yl)tributyltin, 2-(Tributylstannyl)-1-methylpyrrole, N-Methyl-2-(tributylstannyl)pyrrole[1][7] |
| Molecular Formula | C₁₇H₃₃NSn[3] |
| Molecular Weight | 370.16 g/mol [1][2] |
| InChI Key | DINAKCGOEKXDTP-UHFFFAOYSA-N[1][5] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1cccn1C[1] |
| MDL Number | MFCD01319022[1][5][7] |
Physicochemical Properties
The compound is a liquid under standard conditions with a high boiling point. It is generally not miscible with water.[5] Proper storage is critical to maintain its stability and reactivity.
| Property | Value |
| Density | 1.1223 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.5107[1][2] |
| Boiling Point | 376.3 ± 34.0 °C (Predicted)[2] |
| Flash Point | 98.3 °C (208.9 °F) - closed cup[1][5] |
| Assay | 95%[1] |
| Storage Temperature | −20°C[1], Store in a cool place[5] |
| Solubility | Not miscible or difficult to mix with water.[5] |
Core Application: Stille Cross-Coupling Reactions
The primary and most well-documented application of 1-Methyl-2-(tributylstannyl)pyrrole is as a nucleophilic coupling partner in palladium-catalyzed Stille cross-coupling reactions.[1] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or triflate. The pyrrole moiety is a common structural motif in pharmaceuticals and functional materials, making this reagent a valuable building block.
Key applications include the synthesis of:
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Bithienylpyrrole derivatives: Created by reacting with bithienyl bromides in the presence of a palladium catalyst.[1]
-
Conducting polymers: Used to synthesize monomers like Di(bisthienyl)-o-carborane (DBTC) which can be electropolymerized.[1]
-
Organic photocatalysts: Employed in the synthesis of polymers like Poly(Py-BTz-Py) via Stille coupling, which can be used for C-C bond formation under visible light.[1]
Below is a diagram illustrating the catalytic cycle of the Stille reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
While specific reaction conditions can vary, a general protocol for using 1-Methyl-2-(tributylstannyl)pyrrole in a Stille coupling reaction is outlined below. This methodology is based on a cited procedure for the synthesis of (bi)thienylpyrroles.[2]
General Protocol for Stille Coupling:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the organic halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and an appropriate solvent (e.g., toluene).
-
Reagent Addition: Add 1-Methyl-2-(tributylstannyl)pyrrole (1.0-1.2 eq.) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for a specified time (e.g., 24 hours), monitoring the reaction progress by TLC or GC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. The mixture may be filtered (e.g., through Celite) to remove the catalyst. The filtrate is then typically washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by extraction with an organic solvent.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow.
Caption: General workflow for a Stille coupling experiment.
Safety and Handling
1-Methyl-2-(tributylstannyl)pyrrole is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[6] Prolonged or repeated exposure may cause damage to organs.[6]
| GHS Hazard Information | Details |
| Signal Word | Danger [1] |
| Pictograms | GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environment) |
| Hazard Statements | H301: Toxic if swallowed.[6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H360FD: May damage fertility. May damage the unborn child.[1] H372: Causes damage to organs through prolonged or repeated exposure.[1][6] H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood.[1] P273: Avoid release to the environment.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[1] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from oxidizing agents.[5]
References
- 1. 1-Methyl-2-(tributylstannyl)pyrrole 95 118486-97-8 [sigmaaldrich.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. 1-METHYL-2-(TRIBUTYLSTANNYL)-1H-PYRROLE | CAS 118486-97-8 [matrix-fine-chemicals.com]
- 4. do.labnovo.com [do.labnovo.com]
- 5. 1-Methyl-2-(tri-n-butylstannyl)pyrrole, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1-methyl-2-(tributylstannyl)-1H-pyrrole | C17H33NSn | CID 2769397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 118486-97-8 | CAS DataBase [chemicalbook.com]
